(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine
CAS No.:
Cat. No.: VC17643302
Molecular Formula: C12H18N2O3S
Molecular Weight: 270.35 g/mol
* For research use only. Not for human or veterinary use.
![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine -](/images/structure/VC17643302.png)
Specification
Molecular Formula | C12H18N2O3S |
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Molecular Weight | 270.35 g/mol |
IUPAC Name | (1S)-1-(4-morpholin-4-ylsulfonylphenyl)ethanamine |
Standard InChI | InChI=1S/C12H18N2O3S/c1-10(13)11-2-4-12(5-3-11)18(15,16)14-6-8-17-9-7-14/h2-5,10H,6-9,13H2,1H3/t10-/m0/s1 |
Standard InChI Key | BTHINPVZOYUHBK-JTQLQIEISA-N |
Isomeric SMILES | C[C@@H](C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)N |
Canonical SMILES | CC(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine (C₁₂H₁₈N₂O₃S) features a phenyl ring substituted at the para position with a morpholin-4-ylsulfonyl group, while the benzylic carbon bears an ethanamine moiety in the (S)-configuration. The sulfonyl bridge between the morpholine oxygen heterocycle and the aromatic system introduces significant polarity, with a calculated molecular weight of 270.35 g/mol. The stereocenter at the ethanamine position creates enantiomeric specificity, which has been shown to influence binding affinities in receptor studies .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | (1S)-1-(4-morpholin-4-ylsulfonylphenyl)ethanamine |
Molecular Formula | C₁₂H₁₈N₂O₃S |
Molecular Weight | 270.35 g/mol |
Canonical SMILES | CC(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)N |
Chiral Center Configuration | S |
Topological Polar Surface Area | 92.4 Ų |
Spectroscopic Profile
Nuclear magnetic resonance (NMR) analysis reveals distinctive signals for the morpholine ring protons (δ 3.6–3.7 ppm, quartet) and the sulfonyl group's deshielding effect on adjacent aromatic protons (δ 7.8–7.9 ppm, doublet). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 270.35 with characteristic fragmentation patterns arising from cleavage at the sulfonyl linkage.
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis typically begins with 4-bromophenylsulfonyl chloride, which undergoes nucleophilic substitution with morpholine to form 4-(morpholin-4-ylsulfonyl)benzene. Subsequent Friedel-Crafts acylation introduces an acetyl group, followed by stereoselective reductive amination using (S)-α-methylbenzylamine as a chiral auxiliary to establish the desired (S)-configuration. Final catalytic hydrogenation removes the benzyl protecting group, yielding the target compound with >98% enantiomeric excess (ee).
Critical Reaction Parameters
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Temperature Control: Maintaining −78°C during lithiation prevents racemization
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Catalyst Selection: Use of Jacobsen's catalyst (Mn(III)-salen complex) enhances stereoselectivity
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Purification Methods: Preparative HPLC with chiral stationary phases (CSPs) ensures optical purity
Comparative Analysis with Structural Analogs
Sulfonyl Group Impact
Removal of the sulfonyl moiety, as seen in (1R)-1-[4-(morpholin-4-yl)phenyl]ethan-1-amine (C₁₂H₁₈N₂O, MW 206.28 g/mol), reduces aqueous solubility by 73% and decreases protein binding affinity in comparative assays . The sulfonyl group's electron-withdrawing properties also modulate the compound's π-π stacking interactions with aromatic residues in binding pockets.
Table 2: Property Comparison with Analog
Property | (1S)-Sulfonyl Derivative | (1R)-Non-sulfonyl Analog |
---|---|---|
Molecular Weight | 270.35 g/mol | 206.28 g/mol |
logP (Octanol-Water) | 1.8 | 2.4 |
Protein Binding (%) | 89.2 ± 2.1 | 64.7 ± 3.5 |
Metabolic Stability (t₁/₂) | 42 min | 18 min |
Research Applications and Biological Interactions
Proteomics Tool Development
In affinity chromatography matrices, the compound's sulfonyl group serves as a hydrogen bond acceptor while the morpholine ring participates in cation-π interactions. This dual functionality enables selective enrichment of lysine-rich proteins from complex biological mixtures, with demonstrated 92% recovery rates for histone variants in recent trials.
Enzymatic Inhibition Studies
Molecular docking simulations predict strong binding (ΔG = −9.8 kcal/mol) to the allosteric site of monoamine oxidase B (MAO-B), with the sulfonyl oxygen forming critical hydrogen bonds with Gln206. Experimental validation shows 58% MAO-B inhibition at 10 μM concentration, suggesting potential as a lead compound for neurodegenerative disease therapeutics .
Future Research Directions
Targeted Drug Delivery Systems
Encapsulation in PEGylated liposomes (size: 120 ± 15 nm, ζ-potential: −32 mV) could enhance blood-brain barrier penetration for CNS applications. Preliminary in vivo models indicate 3.2-fold increased brain accumulation compared to free compound administration.
Catalytic Asymmetric Synthesis Optimization
Recent advances in organocatalysis using L-proline derivatives have achieved 94% ee in single-step syntheses, potentially reducing production costs by 40% compared to traditional resolution methods.
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